

Chrodrimanin B: A Fungal Meroterpenoid with Potent Insecticidal Activity

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Compound of Interest

Compound Name: *Chrodrimanin B*

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A Technical Guide on the Discovery, Natural Source, and Biological Activity of **Chrodrimanin B**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chrodrimanin B is a fungal-derived meroterpenoid that has garnered significant attention for its potent and selective insecticidal properties. This technical guide provides a comprehensive overview of the discovery of **Chrodrimanin B**, its natural sources, and the elucidation of its biological mechanism of action. Detailed experimental protocols for its isolation, characterization, and bioactivity assessment are presented, along with a summary of key quantitative data. Furthermore, this document includes visualizations of the **Chrodrimanin B** biosynthetic pathway and a representative experimental workflow to facilitate a deeper understanding of this promising natural product.

Discovery and Natural Source

Chrodrimanin B was first identified as a secondary metabolite produced by various fungal species. The biosynthetic gene cluster responsible for its production was discovered in *Penicillium verruculosum* TPU1311.^[1] Subsequent research has identified several species of the genus *Talaromyces* as natural producers of **Chrodrimanin B** and its analogs. These include *Talaromyces* sp. YO-2, *Talaromyces funiculosus*, *Talaromyces verruculosum*, and *Talaromyces amestolkiae*. The production of **Chrodrimanin B** and its congeners, **Chrodrimanins A, C, D, E, F, G, and H**, has been reported from these fungal strains.

Physicochemical Properties and Spectroscopic Data

The chemical structure of **Chrodrimanin B** was elucidated through extensive spectroscopic analysis. The following table summarizes the key physicochemical and spectroscopic data for **Chrodrimanin B**.

Property	Value
Molecular Formula	$C_{27}H_{32}O_8$
Molecular Weight	484.54 g/mol
1H NMR ($CDCl_3$, 500 MHz) δ (ppm)	7.98 (1H, d, $J=9.5$ Hz), 6.25 (1H, d, $J=9.5$ Hz), 5.86 (1H, s), 5.49 (1H, d, $J=4.0$ Hz), 4.31 (1H, q, $J=6.5$ Hz), 3.84 (1H, d, $J=4.0$ Hz), 3.32 (1H, m), 2.45 (1H, m), 2.10 (3H, s), 1.95-1.80 (2H, m), 1.75-1.60 (1H, m), 1.45 (3H, s), 1.29 (3H, d, $J=6.5$ Hz), 1.18 (3H, s), 1.05 (3H, s), 0.92 (3H, d, $J=7.0$ Hz)
^{13}C NMR ($CDCl_3$, 125 MHz) δ (ppm)	199.8, 170.2, 163.8, 161.2, 144.5, 139.8, 115.8, 112.9, 101.5, 82.1, 78.5, 74.3, 70.9, 50.1, 45.3, 41.8, 39.2, 36.5, 31.9, 29.8, 27.9, 25.4, 21.0, 19.8, 18.3, 16.5, 14.2
High-Resolution Mass Spectrometry (HR-ESI-MS)	m/z $[M+H]^+$ calculated for $C_{27}H_{33}O_8$: 485.2170; found: 485.2172

Biological Activity: A Potent and Selective Insecticide

Chrodrimanin B exhibits potent insecticidal activity by acting as a selective blocker of insect γ -aminobutyric acid (GABA)-gated chloride channels, also known as RDL receptors.^[2] This mode of action leads to the paralysis and death of susceptible insects.

Quantitative Bioactivity Data

Electrophysiological studies have quantified the potent and selective action of **Chrodrimanin B**.

Target	Assay	IC ₅₀
Bombyx mori GABA Receptor (RDL)	Two-electrode voltage-clamp	1.66 nM[2]
Human $\alpha 1\beta 2\gamma 2$ GABAR	Two-electrode voltage-clamp	1.48 μ M[2]

The significant difference in IC₅₀ values highlights the remarkable selectivity of **Chrodrimanin B** for insect GABA receptors over their human counterparts, suggesting a favorable safety profile for non-target organisms. The order of insecticidal potency among chrodrimanin analogs has been reported as B > D > A.[2]

Experimental Protocols

Fungal Fermentation and Isolation of Chrodrimanin B

Organism: Talaromyces sp. YO-2

Fermentation:

- The fungal strain is cultured on a solid medium, such as potato dextrose agar (PDA), for 7-10 days at 28°C to obtain a mature mycelial culture.
- A small piece of the agar culture is used to inoculate a seed culture medium (e.g., potato dextrose broth, PDB). The seed culture is incubated for 3-4 days at 28°C with shaking at 150 rpm.
- The seed culture is then used to inoculate a production culture medium. A suitable production medium consists of okara (soybean pulp) supplemented with other nutrients.
- The production culture is incubated for 14-21 days at 28°C under static conditions.

Extraction and Purification:

- The fermented solid medium is extracted three times with an organic solvent such as ethyl acetate (EtOAc).
- The combined organic extracts are concentrated under reduced pressure to yield a crude extract.
- The crude extract is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and EtOAc to separate fractions based on polarity.
- Fractions containing **Chrodrimanin B** are identified by thin-layer chromatography (TLC) and combined.
- Further purification is achieved by repeated column chromatography (e.g., Sephadex LH-20) and preparative high-performance liquid chromatography (HPLC) to yield pure **Chrodrimanin B**.

Heterologous Biosynthesis of **Chrodrimanin B** in *Aspergillus oryzae*

The complete biosynthetic pathway of **Chrodrimanin B** has been elucidated through heterologous expression of the responsible gene cluster from *Penicillium verruculosum* TPU1311 in the fungal host *Aspergillus oryzae*.[\[1\]](#)

Methodology:

- Gene Cluster Identification: The biosynthetic gene cluster for **Chrodrimanin B** is identified from the genomic DNA of *P. verruculosum* TPU1311.
- Gene Cloning and Vector Construction: The identified genes are amplified by PCR and cloned into suitable expression vectors under the control of strong promoters functional in *A. oryzae* (e.g., *amyB* promoter).
- Transformation of *A. oryzae*: The expression vectors are introduced into *A. oryzae* protoplasts using a polyethylene glycol (PEG)-mediated transformation method.
- Selection and Cultivation: Transformed colonies are selected based on auxotrophic markers. Positive transformants are then cultivated in a suitable production medium.

- Analysis of Metabolites: The culture broth and mycelia are extracted and analyzed by HPLC and LC-MS to confirm the production of **Chrodrimanin B** and other pathway intermediates.

Electrophysiological Analysis of Chrodrimanin B Activity

Two-Electrode Voltage-Clamp (TEVC) on Xenopus Oocytes:

- Receptor Expression: cRNA encoding the insect RDL receptor (e.g., from *Bombyx mori*) or human $\alpha 1\beta 2\gamma 2$ GABAR subunits is injected into *Xenopus laevis* oocytes. The oocytes are incubated for 2-4 days to allow for receptor expression.
- Electrophysiological Recording:
 - Oocytes are placed in a recording chamber and perfused with a standard saline solution (e.g., containing in mM: 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES, pH 7.5).
 - The oocyte is impaled with two glass microelectrodes filled with 3 M KCl to clamp the membrane potential at a holding potential of -60 mV.
 - GABA is applied to the oocyte to elicit a current response.
 - **Chrodrimanin B** is co-applied with GABA to determine its inhibitory effect on the GABA-induced current.
 - Dose-response curves are generated to calculate the IC₅₀ value.

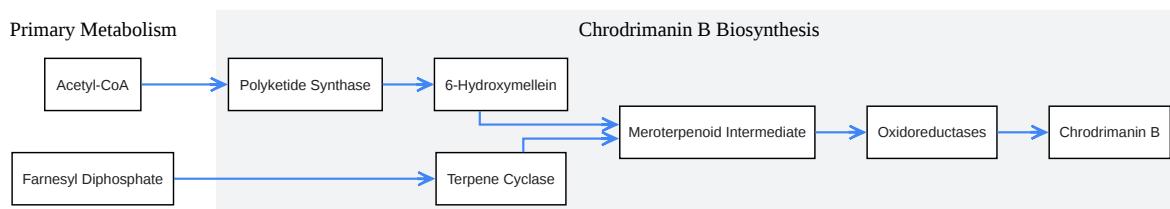
Whole-Cell Patch-Clamp on Insect Neurons:

- Neuron Preparation: Neurons are isolated from the desired insect species (e.g., silkworm larvae) and cultured for a short period.
- Electrophysiological Recording:
 - A glass micropipette with a tip resistance of 3-5 M Ω is filled with an internal solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, pH 7.2) and forms a high-resistance seal with the membrane of a single neuron.

- The membrane patch is ruptured to achieve the whole-cell configuration.
- The neuron is perfused with an external saline solution.
- GABA and **Chrodrimanin B** are applied to the neuron via a perfusion system to record changes in the membrane current.

Visualizations

Biosynthetic Pathway of Chrodrimanin B

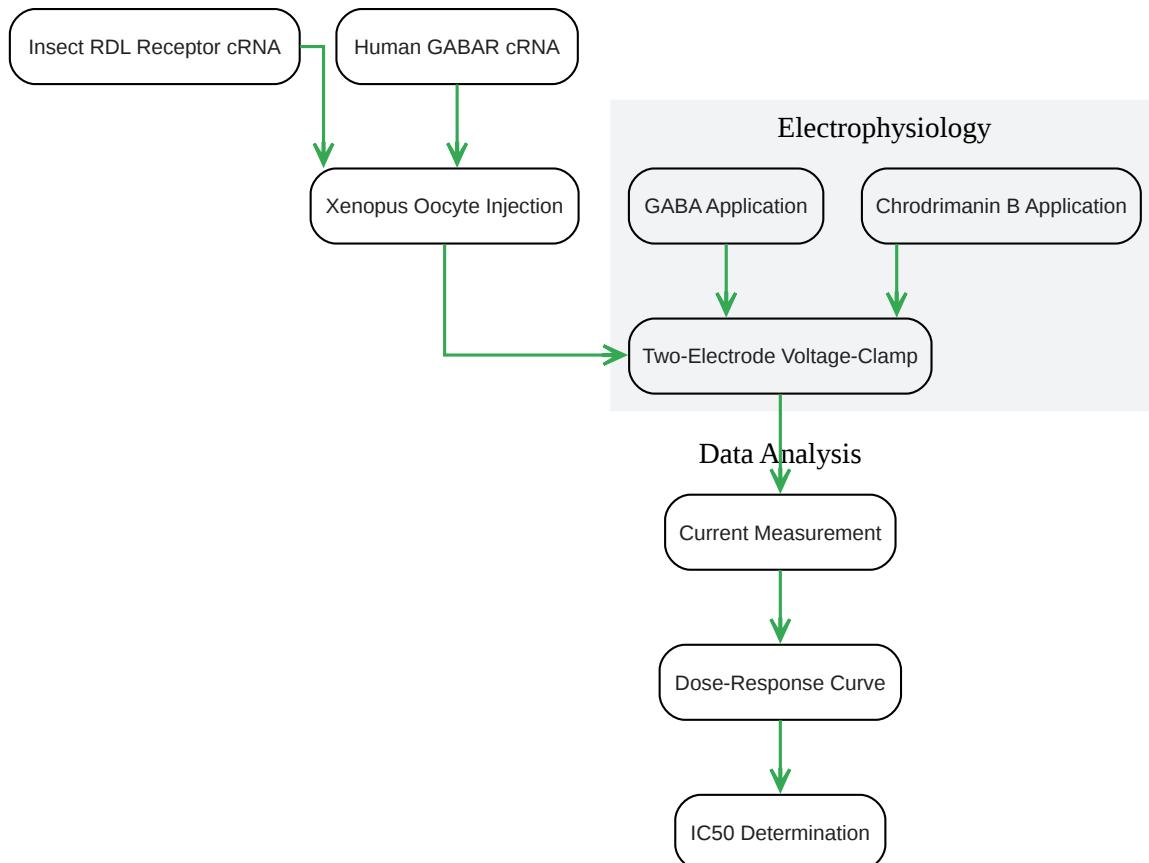


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Caption: Simplified biosynthetic pathway of **Chrodrimanin B**.

Experimental Workflow for Bioactivity Assessment

Receptor Preparation

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